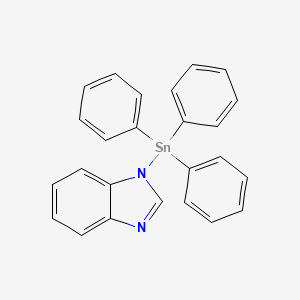

Benzimidazole, 1-(triphenylstannyl)-

Description

Evolution and Significance of Benzimidazole (B57391) as a Privileged Scaffold in Chemical Sciences

The benzimidazole core, a bicyclic aromatic system formed by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring, has long been recognized as a "privileged scaffold" in the chemical sciences. nih.gov This designation stems from its recurring presence in a multitude of biologically active compounds, including several clinically approved drugs. cbijournal.com The unique structural and electronic properties of the benzimidazole nucleus, such as its ability to participate in hydrogen bonding and π-stacking interactions, allow it to bind to a wide array of biological targets with high affinity. nih.gov

The versatility of the benzimidazole framework is evident in the diverse pharmacological activities exhibited by its derivatives. These include, but are not limited to, antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive properties. nih.govnih.gov The ease with which the benzimidazole core can be functionalized at various positions allows for the systematic modification of its steric and electronic properties, enabling chemists to fine-tune its biological activity. nih.govijpsm.comresearchgate.net The continuous exploration of novel synthetic methodologies for benzimidazole derivatives underscores its enduring importance in the quest for new therapeutic agents. organic-chemistry.org

Table 1: Selected Pharmacological Activities of Benzimidazole Derivatives

| Pharmacological Activity | Reference |

| Anticancer | nih.gov |

| Antimicrobial | rsc.org |

| Antiviral | nih.gov |

| Anti-inflammatory | nih.gov |

| Antihypertensive | nih.gov |

This table is for illustrative purposes and is not exhaustive.

Overview of Organotin Compounds in Contemporary Chemical Research

Organotin compounds, characterized by the presence of at least one tin-carbon bond, have a rich history and a broad spectrum of applications in modern chemistry. orientjchem.org Their utility spans from industrial applications, such as PVC stabilizers and catalysts in polymer chemistry, to their use as reagents in organic synthesis. orientjchem.orgtandfonline.com The reactivity and coordination chemistry of organotin compounds are largely dictated by the number and nature of the organic substituents attached to the tin atom.

In contemporary research, organotin(IV) complexes, in particular, have garnered significant attention due to their structural diversity and potential biological activities. orientjchem.orgmdpi.com The tin center in these compounds can adopt various coordination numbers, leading to a wide range of molecular geometries. orientjchem.org Spectroscopic techniques, especially ¹¹⁹Sn NMR, are invaluable tools for characterizing the structure and bonding in these complexes. mdpi.comnih.gov The biological properties of organotin compounds are an active area of investigation, with studies exploring their potential as anticancer and antimicrobial agents. nih.govnih.gov

Table 2: Common Classes and Applications of Organotin Compounds

| Class of Organotin Compound | General Formula | Selected Applications |

| Tetraorganotins | R₄Sn | Precursors for other organotin compounds |

| Triorganotins | R₃SnX | Biocides, wood preservatives, catalysts |

| Diorganotins | R₂SnX₂ | PVC stabilizers, catalysts |

| Monoorganotins | RSnX₃ | Precursors for tin oxide films |

R = alkyl or aryl group; X = halide, oxide, carboxylate, etc.

Positioning of 1-(Triphenylstannyl)benzimidazole within Organometallic Chemistry and Bioinorganic Research

The compound 1-(triphenylstannyl)benzimidazole represents a unique molecular architecture that combines the biologically relevant benzimidazole scaffold with a triphenyltin (B1233371) moiety. This strategic union places the compound at the crossroads of organometallic and bioinorganic chemistry.

In the realm of bioinorganic research, the potential biological activity of 1-(triphenylstannyl)benzimidazole is a primary focus. Both the benzimidazole and triphenyltin fragments are known to exhibit bioactivity. nih.govnih.gov For instance, triphenyltin compounds have been investigated for their antitumor properties. nih.gov The covalent linkage of these two moieties could lead to synergistic or novel biological effects. Research on similar structures, such as "triphenyl tin benzimidazolethiol," has shown promise in inducing apoptosis in cancer cells, suggesting that the triphenyltin-benzimidazole framework could be a valuable pharmacophore for the development of new therapeutic agents. nih.gov

Detailed research findings on the synthesis, characterization, and specific applications of 1-(triphenylstannyl)benzimidazole are not widely available in the reviewed scientific literature. Further investigation is required to fully understand the chemical and biological properties of this specific organometallic compound.

Structure

2D Structure

Properties

IUPAC Name |

benzimidazol-1-yl(triphenyl)stannane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N2.3C6H5.Sn/c1-2-4-7-6(3-1)8-5-9-7;3*1-2-4-6-5-3-1;/h1-5H;3*1-5H;/q-1;;;;+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKMIHQPZBBCFJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N2Sn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

982-97-8 | |

| Record name | Benzimidazole, 1-(triphenylstannyl)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142118 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Methodologies for 1 Triphenylstannyl Benzimidazole and Analogous Structures

Strategies for C-N Bond Formation in Benzimidazole (B57391) Synthesis

The formation of the benzimidazole nucleus is a cornerstone of heterocyclic chemistry, with numerous methods developed to achieve this bicyclic aromatic structure. These methods primarily revolve around the condensation of an o-phenylenediamine (B120857) with a one-carbon synthon, leading to the crucial C-N bond formations that define the imidazole (B134444) ring.

One of the most traditional and widely employed methods is the Phillips-Ladenburg reaction, which involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions and often at elevated temperatures. orgsyn.org For instance, the reaction of o-phenylenediamine with formic acid is a classic route to unsubstituted benzimidazole. nih.gov This method is versatile and can be adapted to produce 2-substituted benzimidazoles by using different carboxylic acids. researchgate.net

Another prevalent strategy is the condensation of o-phenylenediamine with aldehydes. orgsyn.orgnih.gov This approach is often catalyzed by various reagents, including acids, and can be performed under a range of conditions, from room temperature to microwave irradiation. google.comorganic-chemistry.org The choice of aldehyde directly determines the substituent at the 2-position of the benzimidazole ring. For example, the reaction of o-phenylenediamine with benzaldehyde (B42025) yields 2-phenylbenzimidazole. organic-chemistry.org

Modern advancements in catalysis have introduced metal-catalyzed approaches for benzimidazole synthesis. These methods often offer milder reaction conditions and broader substrate scope. For example, copper-catalyzed and nickel-catalyzed reactions have been developed for the formation of C-N bonds in benzimidazole synthesis from 2-haloanilines and aldehydes. researchgate.net Palladium-catalyzed cross-coupling reactions have also been effectively utilized for intramolecular N-arylation to form the benzimidazole ring. rsc.org

The following table summarizes some common strategies for the synthesis of the benzimidazole core:

| Starting Materials | Reagents/Catalysts | Key Features |

| o-Phenylenediamine, Carboxylic Acid | Strong Acid (e.g., HCl) | Phillips-Ladenburg reaction; often requires high temperatures. |

| o-Phenylenediamine, Aldehyde | Acid catalyst (e.g., p-TSA), Metal catalyst (e.g., Co, Cu) | Versatile for 2-substituted benzimidazoles; milder conditions possible. orientjchem.org |

| 2-Haloanilines, Aldehydes, Nitrogen Source | Ni or Cu catalysts | One-pot, three-component reactions are possible. researchgate.net |

| N-Aryl Amidines | Base (e.g., KOH) | Intramolecular N-arylation. researchgate.net |

Targeted Synthesis of 1-(Triphenylstannyl)benzimidazole

The synthesis of 1-(triphenylstannyl)benzimidazole specifically involves the formation of a covalent bond between the nitrogen atom of the benzimidazole ring and a tin atom of the triphenylstannyl group. This is typically achieved after the benzimidazole core has been synthesized.

The primary precursor for the synthesis of 1-(triphenylstannyl)benzimidazole is the benzimidazole molecule itself. The synthesis of benzimidazole is well-established, often proceeding through the condensation of o-phenylenediamine with formic acid or a derivative. nih.gov

For the subsequent stannylation reaction, the benzimidazole precursor needs to be activated. This is generally achieved by deprotonation of the N-H bond of the imidazole ring. Benzimidazole is weakly acidic and can be deprotonated by a suitable base to form a benzimidazolide (B1237168) anion. This nucleophilic anion is then ready to react with an electrophilic tin reagent. Common bases used for this deprotonation include alkali metal hydroxides or alkoxides.

The stannylation of N-substituted benzimidazoles, such as the introduction of a triphenylstannyl group, typically proceeds via a nucleophilic substitution reaction. The general mechanism involves the following steps:

Deprotonation: Benzimidazole is treated with a base (e.g., sodium hydroxide (B78521) or potassium hydroxide) in a suitable solvent to generate the benzimidazolide anion. This anion is a potent nucleophile.

Nucleophilic Attack: The benzimidazolide anion attacks the electrophilic tin center of a triphenyltin (B1233371) halide, most commonly triphenyltin chloride (Ph₃SnCl).

Displacement: The halide ion (e.g., chloride) is displaced as a leaving group, resulting in the formation of the N-Sn bond and the desired 1-(triphenylstannyl)benzimidazole product.

This reaction is analogous to the synthesis of other organotin(IV) complexes with N-heterocyclic ligands. The driving force for the reaction is the formation of a stable covalent bond between the nitrogen and tin atoms and the precipitation of the resulting salt (e.g., NaCl or KCl).

This mechanism is supported by the common synthetic procedures for preparing organotin derivatives of various N-heterocycles.

Optimization of Reaction Conditions and Yields in Organotin-Benzimidazole Synthesis

The optimization of reaction conditions is crucial for achieving high yields and purity in the synthesis of organotin-benzimidazole compounds. Several factors can influence the outcome of the stannylation reaction.

Solvent: The choice of solvent is important for dissolving the reactants and facilitating the reaction. Alcohols, such as ethanol (B145695) or methanol, are often used as they can dissolve both the benzimidazole and the inorganic base. The use of a co-solvent system, such as a mixture of an alcohol and an aromatic hydrocarbon like toluene (B28343) or benzene (B151609), can also be beneficial, particularly for the azeotropic removal of water, which can drive the reaction to completion.

Base: The strength and nature of the base can affect the rate of deprotonation of benzimidazole. Stronger bases will lead to a higher concentration of the reactive benzimidazolide anion. Sodium hydroxide and potassium hydroxide are commonly used due to their availability and effectiveness.

Reaction Temperature and Time: The reaction temperature can influence the rate of the nucleophilic substitution. Many preparations of similar organotin-azole compounds are carried out at reflux temperature to ensure a reasonable reaction rate. The reaction time is typically monitored by techniques like thin-layer chromatography (TLC) to determine the point of completion.

Stoichiometry: The molar ratio of the reactants is a key parameter. Using a slight excess of the benzimidazole or the triphenyltin chloride can be explored to maximize the conversion of the limiting reagent.

The following table presents a hypothetical optimization of the synthesis of 1-(triphenylstannyl)benzimidazole based on general principles for analogous reactions:

| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Ethanol | NaOH | Reflux | 6 | Moderate |

| 2 | Methanol | KOH | Reflux | 6 | Moderate |

| 3 | Toluene/Ethanol | NaOH | Reflux (with Dean-Stark) | 4 | High |

| 4 | THF | NaH | Room Temperature | 12 | Good |

Note: This table is illustrative and based on general synthetic knowledge of similar compounds.

By systematically varying these parameters, optimal conditions can be established to achieve high yields of 1-(triphenylstannyl)benzimidazole. Purification of the final product is typically achieved by recrystallization from a suitable solvent to remove any unreacted starting materials and the salt byproduct.

Advanced Spectroscopic Characterization of 1 Triphenylstannyl Benzimidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural analysis of 1-(triphenylstannyl)benzimidazole, offering precise information about the hydrogen, carbon, and tin atomic environments within the molecule.

The 1H and 13C NMR spectra provide a detailed map of the carbon-hydrogen framework of the molecule.

In the 1H NMR spectrum, the protons of the benzimidazole (B57391) moiety are expected to appear as complex multiplets in the aromatic region. rsc.orgresearchgate.net The substitution of the triphenylstannyl group at the N-1 position breaks the symmetry of the benzimidazole ring, resulting in distinct signals for each of the four protons on its fused benzene (B151609) ring. beilstein-journals.orgnih.gov The C2-H proton typically appears as a singlet at a downfield chemical shift. rsc.org The protons of the three phenyl groups attached to the tin atom also resonate in the aromatic region, often as complex multiplets. researchgate.net

The 13C NMR spectrum provides complementary information. The carbons of the benzimidazole ring show distinct resonances, with the C2 carbon appearing at a characteristic downfield position. researchgate.netmdpi.com Similar to the proton spectrum, the N-substitution leads to seven unique signals for the benzimidazole carbons. mdpi.com The phenyl carbons of the triphenylstannyl group exhibit four distinct signals: the ipso-carbon (C-Sn), ortho, meta, and para carbons. The chemical shifts of these carbons are influenced by the tin atom and can show satellite peaks due to coupling with 117Sn and 119Sn isotopes. rsc.orgresearchgate.net

Table 1: Predicted 1H and 13C NMR Chemical Shifts for 1-(Triphenylstannyl)benzimidazole

| Assignment | 1H Chemical Shift (δ, ppm) | 13C Chemical Shift (δ, ppm) |

|---|---|---|

| Benzimidazole C2-H | Singlet, downfield | Downfield resonance |

| Benzimidazole C4/C7-H | Multiplets, aromatic region | Aromatic region |

| Benzimidazole C5/C6-H | Multiplets, aromatic region | Aromatic region |

| Benzimidazole C3a/C7a | - | Aromatic region |

| Triphenylstannyl (ortho-H) | Multiplet, aromatic region | Aromatic region |

| Triphenylstannyl (meta/para-H) | Multiplet, aromatic region | Aromatic region |

| Triphenylstannyl (ipso-C) | - | Aromatic region (with Sn satellites) |

| Triphenylstannyl (ortho-C) | - | Aromatic region |

| Triphenylstannyl (meta-C) | - | Aromatic region |

Note: Specific chemical shift values can vary depending on the solvent used. mdpi.comrsc.org

119Sn NMR spectroscopy is a powerful tool for directly probing the electronic environment around the tin nucleus. researchgate.net The chemical shift (δ(119Sn)) is highly sensitive to the coordination number and the nature of the substituents attached to the tin atom. rsc.org For a four-coordinate triphenyltin (B1233371) compound like 1-(triphenylstannyl)benzimidazole, where the tin is bonded to three phenyl carbons and one nitrogen atom, the 119Sn chemical shift is expected to fall within a characteristic range. rsc.orgresearchgate.net This value helps confirm the tetrahedral geometry around the tin atom and the successful formation of the Sn-N bond. researchgate.netrsc.org Deviations from the expected range could indicate changes in coordination, such as intermolecular interactions in the solid state or in concentrated solutions.

Vibrational Spectroscopy: Infrared (IR) Absorption Analysis

Infrared (IR) spectroscopy is used to identify the functional groups and bonding patterns within the molecule. A key piece of evidence for the formation of 1-(triphenylstannyl)benzimidazole is the disappearance of the N-H stretching vibration, which is typically observed as a broad band in the 3100-3400 cm-1 region in the spectrum of the parent benzimidazole. orientjchem.orgnist.govresearchgate.net The spectrum of the product would instead be dominated by C-H stretching vibrations from the aromatic rings (around 3000-3100 cm-1). researchgate.net Other characteristic bands include C=N and C=C stretching vibrations of the benzimidazole ring system between 1400 and 1630 cm-1, as well as absorptions characteristic of the monosubstituted phenyl rings of the triphenylstannyl group. nih.govrsc.org

Table 2: Key IR Absorption Bands for 1-(Triphenylstannyl)benzimidazole

| Wavenumber (cm-1) | Assignment | Significance |

|---|---|---|

| 3000–3100 | Aromatic C-H stretch | Presence of benzimidazole and phenyl rings |

| 1400–1630 | C=C and C=N ring stretching | Confirms benzimidazole backbone integrity. rsc.org |

| No band at 3100–3400 | N-H stretch | Absence confirms N-1 substitution. orientjchem.org |

Mass Spectrometric Identification and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and confirm the molecular formula of the compound. For 1-(triphenylstannyl)benzimidazole, the mass spectrum would show a molecular ion peak [M]+ or a protonated molecular ion peak [M+H]+ corresponding to the calculated mass. nih.govnih.gov A key feature would be the characteristic isotopic distribution pattern for tin, which has several naturally occurring isotopes.

The fragmentation pattern provides structural confirmation. The primary fragmentation pathway is expected to be the cleavage of the Sn-N and Sn-C bonds. researchgate.netscispace.com Common fragments would include the triphenyltin cation ([Sn(C₆H₅)₃]⁺), the benzimidazolyl radical, and ions resulting from the sequential loss of phenyl groups from the tin center. mjcce.org.mk

Table 3: Predicted Key Fragments in the Mass Spectrum of 1-(Triphenylstannyl)benzimidazole

| Fragment Ion | Description |

|---|---|

| [C₂₅H₂₀N₂Sn]⁺ | Molecular Ion |

| [Sn(C₆H₅)₃]⁺ | Triphenyltin cation |

| [C₇H₅N₂]⁺ | Benzimidazolyl cation |

| [Sn(C₆H₅)₂]⁺ | Diphenyltin (B89523) cation |

Microanalytical Techniques for Elemental Composition Verification

Microanalytical techniques, specifically elemental analysis, are employed to provide experimental verification of the compound's elemental composition. This method determines the percentage by weight of carbon (C), hydrogen (H), and nitrogen (N) in a purified sample. The experimentally determined percentages are then compared with the theoretically calculated values based on the molecular formula (C₂₅H₂₀N₂Sn). A close agreement between the experimental and theoretical values, typically within ±0.4%, confirms the empirical formula and the purity of the synthesized compound. nih.gov

Table 4: Theoretical Elemental Composition of 1-(Triphenylstannyl)benzimidazole (C₂₅H₂₀N₂Sn)

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 25 | 300.275 | 64.27 |

| Hydrogen (H) | 1.008 | 20 | 20.160 | 4.31 |

| Nitrogen (N) | 14.007 | 2 | 28.014 | 6.00 |

| Tin (Sn) | 118.710 | 1 | 118.710 | 25.42 |

| Total | | | 467.159 | 100.00 |

Crystallographic Analysis and Structural Architecture of 1 Triphenylstannyl Benzimidazole Complexes

Single Crystal X-ray Diffraction Studies of Organotin-Benzimidazole Adducts

Single-crystal X-ray diffraction is a definitive technique for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid, providing detailed information on bond lengths, bond angles, and crystal packing. For organotin-benzimidazole adducts, this method is crucial for understanding the coordination at the tin center and the nature of the tin-nitrogen bond.

For instance, studies on various substituted benzimidazoles reveal a range of crystal systems, from monoclinic to orthorhombic, demonstrating the influence of different functional groups on the crystal lattice. researchgate.netresearchgate.net This variability underscores the importance of empirical determination for each specific derivative.

Below are tables summarizing crystallographic data for representative benzimidazole (B57391) compounds, which serve as a structural foundation for the benzimidazole moiety in the title compound.

Interactive Table: Crystallographic Data for Selected Benzimidazole Derivatives Users can sort the table by clicking on the headers.

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters |

|---|---|---|---|---|

| 1-Benzyl-1H-benzimidazole | C₁₄H₁₂N₂ | Monoclinic | P2₁/n | a = 6.2265 Å, b = 8.1740 Å, c = 20.975 Å, β = 97.839° |

| 2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole | C₁₄H₉F₃N₂ | Orthorhombic | Pbca | a = 9.2292 Å, b = 9.8117 Å, c = 25.565 Å |

| 1,2-Diphenyl-1H-benzimidazole (DPBI) | C₁₉H₁₄N₂ | Monoclinic | P2₁/c | a = 12.008 Å, b = 14.167 Å, c = 8.683 Å, β = 104.22° |

Similarly, triphenyltin (B1233371) complexes with other nitrogen-containing ligands have been extensively studied, providing insight into the likely coordination environment of the tin atom in 1-(triphenylstannyl)benzimidazole.

Interactive Table: Crystallographic Data for Selected Triphenyltin Complexes Users can sort the table by clicking on the headers.

| Compound | Formula | Crystal System | Space Group | Coordination at Sn |

|---|---|---|---|---|

| Ph₃Sn(thiocytosine) | C₂₂H₁₉N₃SSn | Monoclinic | P2₁/c | Distorted trigonal bipyramidal |

| (Ph₃Sn)₂(MIMT)₂Cl₂ | C₄₆H₄₀Cl₂N₄S₂Sn₂ | Triclinic | P-1 | Distorted trigonal bipyramidal |

Molecular Conformation and Stereochemistry at the Tin Center

In triphenyltin compounds where the tin atom is bonded to a single ligand atom, such as the nitrogen of the benzimidazole ring, the tin center typically exhibits a four-coordinate, distorted tetrahedral geometry. However, the presence of other potential donor atoms or intermolecular interactions can increase the coordination number.

For many triorganotin complexes with N-heterocyclic ligands, the coordination geometry around the tin atom is a distorted trigonal bipyramidal (TBP). acs.org In such a structure for 1-(triphenylstannyl)benzimidazole, the three phenyl groups would occupy the equatorial positions, with the C-Sn-C angles approaching 120°. The benzimidazole ligand, coordinating through one of its nitrogen atoms, and potentially a fifth coordinating species from an adjacent molecule or solvent, would occupy the axial positions. This cis-TBP geometry is a common propensity for triphenyltin complexes. acs.org

The benzimidazole moiety itself is expected to be nearly planar. researchgate.net A key structural parameter is the dihedral angle between the plane of the benzimidazole ring system and the phenyl rings attached to the tin atom. In analogous structures of substituted benzimidazoles, these angles vary widely depending on the steric bulk and electronic nature of the substituents, ranging from approximately 30° to over 80°. elsevierpure.comresearchgate.net This angle is a result of the balance between steric hindrance and the optimization of intermolecular packing forces.

Intermolecular Interactions and Supramolecular Assembly in the Solid State

The solid-state architecture of 1-(triphenylstannyl)benzimidazole is expected to be governed by a combination of weak intermolecular forces, creating a complex supramolecular assembly. The nature of these interactions can be inferred from studies on its constituent parts.

Benzimidazole derivatives are well-known for their ability to form robust hydrogen-bonding networks. In structures containing an N-H group, N—H···N hydrogen bonds are a dominant feature, often linking molecules into chains or dimers. researchgate.net Although in 1-(triphenylstannyl)benzimidazole the N1 position is occupied by the stannyl (B1234572) group, the other nitrogen (N3) could potentially act as a hydrogen bond acceptor for C-H donors from neighboring phenyl or benzimidazole rings.

Furthermore, π–π stacking interactions between parallel benzimidazole and/or phenyl rings are expected to play a role in stabilizing the crystal lattice. nih.govnih.gov These interactions help to organize the molecules into layered or columnar arrays. The combination of these varied intermolecular forces—hydrogen bonds, C—H···π forces, and π–π stacking—would ultimately direct the self-assembly of the molecules into a well-defined three-dimensional supramolecular architecture. researchgate.net

Coordination Chemistry and Bonding in 1 Triphenylstannyl Benzimidazole Systems

Nature of the Tin-Nitrogen Bond in Benzimidazole (B57391) Derivatives

The bond between the tin atom and the nitrogen of the benzimidazole ring in 1-(triphenylstannyl)benzimidazole is a defining feature of its chemistry. This bond is generally considered to be a dative covalent bond, where the nitrogen atom donates a lone pair of electrons to an empty orbital of the tin atom. The strength and length of this Sn-N bond can vary depending on the coordination environment of the tin atom and the electronic properties of the benzimidazole ligand.

The nature of the Sn-N bond can also be probed by Nuclear Magnetic Resonance (NMR) spectroscopy. ¹¹⁹Sn NMR is particularly sensitive to the coordination environment of the tin atom. The chemical shift values can indicate the coordination number, which is directly related to the formation of the Sn-N bond. For instance, a significant upfield shift in the ¹¹⁹Sn NMR signal upon complexation of a triorganotin moiety with a nitrogen-donor ligand is characteristic of an increase in the coordination number from four to five, signifying the formation of a Sn-N bond bohrium.com.

Coordination Number and Geometry of the Tin Atom in Related Complexes

The coordination number and geometry of the tin atom in organotin complexes are crucial determinants of their chemical reactivity and physical properties. In triphenyltin (B1233371) compounds, the tin atom can adopt various coordination numbers, most commonly four or five, leading to different geometries.

In the absence of coordinating ligands, triphenyltin halides typically exhibit a four-coordinate, tetrahedral geometry. However, upon reaction with a ligand such as benzimidazole, the coordination number can increase. In many triphenyltin complexes with N-heterocyclic ligands, a five-coordinate geometry is adopted nih.govresearchgate.net. This often results in a trigonal bipyramidal (TBP) or a distorted trigonal bipyramidal geometry. In such a structure, the three phenyl groups typically occupy the equatorial positions, while the more electronegative atoms or ligands (in this case, the nitrogen from benzimidazole and potentially another ligand or a counter-ion) occupy the axial positions researchgate.net.

The coordination geometry can be inferred from spectroscopic data. As mentioned, ¹¹⁹Sn NMR chemical shifts are highly indicative of the coordination number. Generally, five-coordinate organotin complexes display ¹¹⁹Sn chemical shifts in the range of approximately -90 to -330 ppm, which is significantly upfield from the shifts observed for four-coordinate species bohrium.com. For triphenyltin compounds specifically, these shifts can provide a reliable indication of the geometry in solution researchgate.net.

Mössbauer spectroscopy is another powerful tool for determining the coordination environment of tin in the solid state. The quadrupole splitting (ΔE) values obtained from ¹¹⁹Sn Mössbauer spectra can be correlated with the coordination geometry. For five-coordinate trigonal bipyramidal triphenyltin complexes, the ΔE values are typically in the range of 2.00-3.00 mm/s.

The following table summarizes typical ¹¹⁹Sn NMR chemical shift ranges for different coordination numbers in organotin complexes.

| Coordination Number | Geometry | Typical ¹¹⁹Sn NMR Chemical Shift Range (ppm) |

| 4 | Tetrahedral | +200 to -60 |

| 5 | Trigonal Bipyramidal | -90 to -330 |

| 6 | Octahedral | -125 to -515 |

Data sourced from general observations in organotin NMR studies bohrium.comrsc.org.

Influence of Substituents on Coordination Modes and Stability

Electron-donating groups (EDGs) on the benzimidazole ring, such as alkyl or alkoxy groups, are expected to increase the electron density on the nitrogen atom. This enhanced nucleophilicity would lead to a stronger donation to the tin center, resulting in a shorter and more stable Sn-N bond. Conversely, electron-withdrawing groups (EWGs), such as nitro or cyano groups, would decrease the electron density on the nitrogen, weakening its donor capacity and potentially leading to a longer, less stable Sn-N bond nih.govresearchgate.net. While direct studies on substituted 1-(triphenylstannyl)benzimidazole are scarce, computational studies on other substituted benzimidazole derivatives have shown that substituents significantly impact their electronic structure and reactivity nih.govnih.govresearchgate.net.

Steric effects also play a crucial role. Bulky substituents near the coordinating nitrogen atom can hinder the approach of the triphenyltin moiety, potentially leading to a distorted coordination geometry or even preventing coordination altogether. The interplay between electronic and steric effects will ultimately determine the preferred coordination mode and the thermodynamic stability of the resulting complex. For instance, a study on the stability of halogen bonds showed that increased electron density on the nitrogen donor stabilizes the bond, while electron deficiency reduces stability nih.gov. A similar trend can be anticipated for the Sn-N coordination bond.

The following table provides a qualitative prediction of the influence of different types of substituents on the stability of the Sn-N bond in 1-(triphenylstannyl)benzimidazole systems.

| Substituent Type on Benzimidazole Ring | Predicted Effect on Electron Density at Nitrogen | Predicted Effect on Sn-N Bond Stability |

| Electron-Donating (e.g., -CH₃, -OCH₃) | Increase | Increase |

| Electron-Withdrawing (e.g., -NO₂, -CN) | Decrease | Decrease |

| Halogens (e.g., -Cl, -Br) | Inductive withdrawal, mesomeric donation | Variable, likely a slight decrease |

| Bulky Groups (e.g., -C(CH₃)₃) | Steric hindrance | Decrease |

Ligand Field Effects and Electronic Properties

The interaction between the benzimidazole ligand and the triphenyltin moiety gives rise to specific electronic properties. While the concept of ligand field theory is more traditionally applied to d-block transition metal complexes, its principles can be extended to understand the electronic structure of main group elements like tin in a coordination environment. The benzimidazole ligand, with its π-system, can engage in both σ-donation and potentially π-interactions with the tin center.

The electronic properties of such systems can be investigated using computational methods like Density Functional Theory (DFT). DFT calculations can provide insights into the molecular orbital (MO) energy levels, the nature of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the HOMO-LUMO energy gap nih.gov. The HOMO-LUMO gap is an important parameter that relates to the chemical reactivity and the electronic absorption properties of the molecule. A smaller gap generally implies higher reactivity and a red-shift in the UV-Visible absorption spectrum.

In triphenyltin-benzimidazole systems, it is likely that the HOMO is largely localized on the electron-rich benzimidazole and phenyl rings, while the LUMO may have significant character from the tin atom's vacant orbitals. The introduction of substituents on the benzimidazole ring can modulate the energies of these frontier orbitals. For example, electron-donating groups would raise the energy of the HOMO, while electron-withdrawing groups would lower it, thereby altering the HOMO-LUMO gap and the electronic transition energies nih.gov.

UV-Visible spectroscopy can experimentally probe these electronic transitions. Charge-transfer transitions, either from the ligand to the metal (LMCT) or from the metal to the ligand (MLCT), could be possible, although in the case of Sn(IV), which has a d¹⁰ configuration, LMCT is more plausible. These transitions would be sensitive to the nature of the substituents on the benzimidazole ligand and the solvent polarity.

Computational and Theoretical Investigations of 1 Triphenylstannyl Benzimidazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. For organometallic compounds like 1-(triphenylstannyl)benzimidazole, DFT calculations can predict molecular geometry, orbital energies, and reactivity descriptors.

Molecular Geometry and Electronic Properties: DFT calculations are employed to optimize the molecular structure, predicting bond lengths and angles that are often in close agreement with experimental data from X-ray diffraction. nih.gov The electronic behavior is primarily understood through the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter indicating the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity.

Reactivity Descriptors and Molecular Electrostatic Potential (MEP): From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Analysis of the Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. nih.gov The MEP surface highlights electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for non-covalent interactions and chemical reactions. nih.gov For instance, in related benzimidazole (B57391) derivatives, the nitrogen atoms of the imidazole (B134444) ring are often identified as nucleophilic centers.

Table 1: Representative Global Reactivity Parameters Calculated via DFT for Benzimidazole Derivatives Note: The following data is illustrative of typical values obtained for substituted benzimidazole structures and may not represent 1-(triphenylstannyl)benzimidazole directly.

| Parameter | Symbol | Typical Calculated Value Range (eV) | Significance |

|---|---|---|---|

| HOMO Energy | EHOMO | -6.0 to -6.8 | Electron-donating ability |

| LUMO Energy | ELUMO | -1.5 to -2.5 | Electron-accepting ability |

| Energy Gap | ΔE | 3.5 to 5.0 | Chemical reactivity and stability |

| Chemical Hardness | η | 1.7 to 2.5 | Resistance to change in electron distribution |

| Electrophilicity Index | ω | 1.5 to 3.0 | Propensity to accept electrons |

Elucidation of Optical Properties through Time-Dependent DFT (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and predict their optical properties, such as UV-visible absorption spectra. nih.gov This method is crucial for understanding how molecules like 1-(triphenylstannyl)benzimidazole interact with light.

TD-DFT calculations can determine the vertical excitation energies, which correspond to the absorption maxima (λmax) in a UV-vis spectrum, and the oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net These calculations help assign the nature of electronic transitions, such as π→π* or n→π* transitions, by analyzing the molecular orbitals involved. researchgate.net For complex molecules, TD-DFT can also help interpret intramolecular charge transfer (ICT) phenomena, which are often responsible for their photophysical properties. nih.gov Theoretical studies on related triphenylamine-benzimidazole derivatives have successfully used TD-DFT to discuss the nature of charge-transfer transitions observed experimentally. nih.gov

Table 2: Illustrative TD-DFT Results for Electronic Transitions in Benzimidazole Derivatives Note: This table provides a representative example of data generated from TD-DFT calculations on functionalized benzimidazoles.

| Transition | Calculated Excitation Energy (eV) | Calculated Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|---|

| S0 → S1 | 3.99 | 310 | 0.45 | HOMO → LUMO (π→π) |

| S0 → S2 | 4.55 | 272 | 0.12 | HOMO-1 → LUMO (π→π) |

| S0 → S3 | 5.10 | 243 | 0.08 | HOMO → LUMO+1 (π→π*) |

Mechanistic Pathways of Chemical Transformations via Computational Modeling

Computational modeling is instrumental in mapping the reaction coordinates and determining the energetic profiles of chemical transformations. By calculating the energies of reactants, transition states, and products, researchers can elucidate plausible mechanistic pathways for the synthesis or reaction of 1-(triphenylstannyl)benzimidazole.

These studies can identify key intermediates and the activation energies associated with each step of a reaction. For example, in the synthesis of benzimidazole derivatives, computational models can help determine whether a reaction proceeds through a concerted mechanism or a stepwise pathway involving distinct intermediates. This level of detail is often difficult to obtain through experimental methods alone. Such computational investigations provide a deeper understanding of reaction kinetics and thermodynamics, aiding in the optimization of reaction conditions to improve yields and selectivity.

Molecular Docking Studies of Ligand-Receptor Interactions (In Vitro Context)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). This method is widely used in drug discovery to screen for potential therapeutic agents and to understand their mechanism of action at a molecular level. ijpsjournal.com

For 1-(triphenylstannyl)benzimidazole, molecular docking studies can predict its binding affinity and interaction patterns with various biological targets. The benzimidazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with numerous receptors and enzymes. Docking simulations place the ligand into the active site of a target protein and calculate a "docking score," which estimates the binding free energy. A more negative score typically indicates a stronger binding affinity.

The analysis of the docked pose reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the receptor. nih.gov For example, docking studies of various benzimidazole derivatives have explored their interactions with targets like β-tubulin, DNA gyrase, and corticotropin-releasing factor-1 (CRF-1) receptor. ijpsjournal.comnih.govnih.gov These in silico studies can guide the design of new derivatives with enhanced biological activity. ijpsjournal.com

Table 3: Representative Molecular Docking Results for Benzimidazole Derivatives with Biological Targets Note: Data is compiled from studies on various benzimidazole compounds to illustrate the outputs of docking simulations.

| Protein Target (PDB ID) | Ligand | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interaction |

|---|---|---|---|---|

| β-tubulin (1SA0) | 2-(3,4-dimethyl phenyl)-1H-1,3-benzimidazole | -8.50 | THR A:340, TYR A:312, PHE A:296 | Hydrogen bond, Pi-Pi |

| DNA Gyrase (6RKS) | Benzimidazole-triazole derivative | -9.2 | ASP81, GLY85, ARG84 | Hydrogen bond, Hydrophobic |

| CRF-1 Receptor (3EHT) | Tetrahydropyrimido[1,2-a]benzimidazole derivative | -10.5 | ARG283, GLU196, ASN199 | Hydrogen bond network |

Mechanistic Investigations of Biological Activities in Vitro

Antimicrobial Research Pathways

The antimicrobial potential of 1-(triphenylstannyl)benzimidazole is rooted in the combined bioactivity of its two core components: the benzimidazole (B57391) nucleus and the triphenyltin (B1233371) moiety. Research into related compounds has uncovered several modes of action against bacteria and fungi.

Antibacterial Action Modes

While the precise antibacterial mechanism of 1-(triphenylstannyl)benzimidazole is not extensively detailed, research on analogous compounds provides insight into probable pathways. The benzimidazole scaffold is known to be a versatile pharmacophore in developing antibacterial agents. One significant mode of action identified for certain triaryl benzimidazole derivatives is the inhibition of bacterial DNA gyrase nih.gov. This enzyme is crucial for bacterial DNA replication, and its inhibition leads to a bactericidal effect nih.gov.

Furthermore, some benzimidazole hybrids have been shown to function by intercalating with bacterial DNA, a process that blocks DNA replication and ultimately inhibits bacterial growth mdpi.com. Organotin compounds, including triphenyltin derivatives, have also demonstrated broad-spectrum antibacterial activity, though their mechanisms are often multifaceted and can involve disruption of bacterial membranes and inhibition of essential enzymatic processes nih.govresearchgate.net. For instance, a related compound, triphenyltinbenzoate, has shown inhibitory activity against both Gram-positive (Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria nih.gov.

Antifungal Action Modes (e.g., Lanosterol (B1674476) 14α-demethylase inhibition)

A primary and well-elucidated mechanism for the antifungal activity of benzimidazole and azole-containing compounds is the inhibition of ergosterol (B1671047) biosynthesis nih.govmdpi.com. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.

The key target in this pathway is the cytochrome P450 enzyme Lanosterol 14α-demethylase (CYP51) nih.govnih.gov. This enzyme catalyzes a critical step in the conversion of lanosterol to ergosterol nih.gov. By binding to the heme iron in the active site of CYP51, benzimidazole-based inhibitors disrupt its function nih.govnih.gov. This inhibition leads to a depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane researchgate.net. The consequences of this disruption are severe, resulting in increased membrane permeability, malfunction of membrane-associated enzymes, and ultimately, the inhibition of fungal growth and replication nih.govresearchgate.net. This mode of action is the basis for the efficacy of many clinically used azole antifungal drugs mdpi.com. Given its structure, which combines the benzimidazole nucleus with a lipophilic triphenylstannyl group that can facilitate membrane interaction, inhibition of CYP51 is a highly probable antifungal mechanism for 1-(triphenylstannyl)benzimidazole nih.govresearchgate.net.

| Target Enzyme | Molecular Process | Cellular Consequence | Reference |

|---|---|---|---|

| Lanosterol 14α-demethylase (CYP51) | Inhibition of the conversion of lanosterol to ergosterol. | Depletion of ergosterol and accumulation of toxic sterol precursors, leading to compromised fungal cell membrane integrity and function. | nih.govnih.govresearchgate.net |

Antiviral Research Pathways

The benzimidazole scaffold is present in several antiviral compounds, and its derivatives have been investigated for activity against a range of viruses. The mechanisms of action are diverse and virus-specific. For example, certain benzimidazole-based inhibitors have been developed to target the Hepatitis C Virus (HCV) RNA-dependent RNA polymerase nih.gov. These compounds act as allosteric inhibitors, binding to a site on the enzyme away from the active center to block its function and prevent viral RNA replication nih.gov.

In the context of the influenza virus, other heterocyclic compounds have been shown to target key viral proteins such as hemagglutinin (HA) and neuraminidase (NA), which are crucial for viral entry into host cells and the release of new virions, respectively mdpi.com. While the broader class of benzimidazoles shows promise in antiviral drug development, specific mechanistic studies detailing the antiviral pathways of 1-(triphenylstannyl)benzimidazole are not prominently featured in available research.

Anticancer Research Pathways (Pre-clinical In Vitro Studies)

In vitro studies have highlighted the significant anticancer potential of 1-(triphenylstannyl)benzimidazole and closely related analogues, with research pointing towards two primary, interconnected mechanistic pathways: direct interaction with DNA and the induction of cellular apoptosis.

DNA Interaction Mechanisms (e.g., intercalation, cleavage)

A critical aspect of the anticancer activity of triphenyltin benzimidazole derivatives is their ability to interact with and damage cellular DNA researchgate.net. Studies using comet assays on related compounds have demonstrated that these agents can cause severe DNA damage, leading to fragmentation, which is a hallmark of cytotoxicity researchgate.net.

The benzimidazole ring itself is known to interact with DNA through several modes researchgate.netajrconline.org. The planar structure of the bicyclic system facilitates intercalation, where the molecule inserts itself between the base pairs of the DNA double helix mdpi.comnih.gov. This insertion can distort the helical structure, interfering with the processes of DNA replication and transcription, ultimately leading to cell cycle arrest and cell death mdpi.comnih.gov. In addition to intercalation, some benzimidazole derivatives can bind within the minor groove of DNA or cause DNA alkylation researchgate.net.

Furthermore, certain benzimidazole-based compounds have been shown to possess DNA cleavage capabilities nih.gov. After forming a stable adduct with DNA, they can facilitate the breaking of the phosphodiester backbone, leading to single-strand or double-strand breaks that are highly toxic to the cell nih.gov.

Cellular Apoptosis Induction Mechanisms

One of the most thoroughly investigated anticancer mechanisms for this class of compounds is the induction of apoptosis, or programmed cell death. Research on the closely related compound, triphenyl tin benzimidazolethiol, has elucidated a detailed signaling cascade in human cervical cancer (HeLa) cells that is dependent on the p53 tumor suppressor protein researchgate.netnih.gov.

The apoptotic pathway is initiated by the compound's ability to downregulate the expression of the E6 oncoprotein from Human Papillomavirus (HPV) nih.gov. The E6 protein normally targets p53 for degradation; its suppression leads to the restoration and accumulation of functional p53 researchgate.netnih.gov. The elevated levels of p53 then trigger a cascade of downstream events characteristic of the intrinsic mitochondrial pathway of apoptosis nih.govresearchgate.net.

This cascade includes:

Transcriptional Upregulation of Pro-Apoptotic Proteins: p53 accumulation leads to the increased expression of the cell cycle inhibitor p21/waf and the pro-apoptotic Bcl-2 family member, Bak researchgate.netnih.gov.

Mitochondrial Outer Membrane Permeabilization: The upregulation of Bak results in the permeabilization of the mitochondrial membrane, leading to the release of key apoptotic factors into the cytoplasm nih.gov.

Release of Cytochrome c and Smac/DIABLO: Cytochrome c and Smac/DIABLO are released from the mitochondrial intermembrane space into the cytosol researchgate.netnih.gov.

Caspase Activation: In the cytosol, cytochrome c triggers the activation of an initiator caspase, procaspase-9, which in turn activates the primary executioner caspase, procaspase-3 researchgate.netnih.gov.

Substrate Cleavage: Activated caspase-3 proceeds to cleave numerous cellular substrates, including Poly(ADP-ribose) polymerase (PARP), leading to the systematic dismantling of the cell and the morphological changes characteristic of apoptosis nih.govresearchgate.net.

This p53-dependent, mitochondria-mediated pathway highlights a potent and specific mechanism by which triphenyltin benzimidazole compounds can selectively induce death in cancer cells nih.govnih.gov.

| Molecular Event | Description | Key Proteins Involved | Reference |

|---|---|---|---|

| p53 Restoration | Inhibition of HPV E6 oncoprotein leads to the stabilization and accumulation of p53. | E6, p53 | researchgate.netnih.gov |

| Transcriptional Activation | Accumulated p53 acts as a transcription factor, upregulating pro-apoptotic genes. | p21/waf, Bak | researchgate.netnih.gov |

| Mitochondrial Disruption | Increased Bak levels cause permeabilization of the outer mitochondrial membrane. | Bak | nih.gov |

| Apoptosome Formation | Cytochrome c is released into the cytosol, triggering the activation of caspases. | Cytochrome c, Smac/DIABLO, Procaspase-9 | researchgate.netnih.gov |

| Execution Phase | Caspase-9 activates the executioner caspase-3, which cleaves key cellular proteins like PARP, leading to cell death. | Caspase-3, PARP | nih.govresearchgate.net |

Anti-inflammatory Research Pathways

No dedicated studies on the anti-inflammatory research pathways of Benzimidazole, 1-(triphenylstannyl)- were identified. The benzimidazole nucleus is recognized as a "privileged structure" in medicinal chemistry and has been incorporated into various compounds designed as anti-inflammatory agents. nih.govnih.gov These derivatives are often investigated for their ability to interact with key inflammatory targets such as cyclooxygenase (COX) enzymes. nih.gov However, the absence of specific research on the 1-(triphenylstannyl)- derivative means its potential interactions with inflammatory pathways, such as those involving prostaglandins (B1171923) or cytokines, remain uninvestigated. biomedpharmajournal.org

Antiparasitic and Anthelmintic Research Pathways

Specific research detailing the antiparasitic and anthelmintic activity of Benzimidazole, 1-(triphenylstannyl)- is not available in the current body of scientific literature. The benzimidazole class of compounds is famous for its broad-spectrum anthelmintic properties, with drugs like albendazole (B1665689) and mebendazole (B1676124) being staples in human and veterinary medicine for treating helminth infections. nih.govmdpi.comresearchgate.net The mechanism of action for many anthelmintic benzimidazoles involves binding to the protein β-tubulin in parasites, which disrupts microtubule formation and leads to parasite death. nih.gov Whether Benzimidazole, 1-(triphenylstannyl)- shares this or any other antiparasitic mechanism is unknown, as no studies have been published on its efficacy against parasites like Trichinella spiralis or other helminths. nih.gov

Structure Activity Relationship Sar Studies for 1 Triphenylstannyl Benzimidazole Analogues

Influence of Organotin Moieties on Biological Efficacy

The cytotoxicity and biological activity of organotin compounds are critically dependent on the organic substituents (R groups) attached to the tin (Sn) atom. The general trend for the toxicity of RnSnX4-n compounds is influenced by the number and nature of the R groups.

The nature of the organic moiety (alkyl or aryl) directly impacts the lipophilicity and, consequently, the ability of the compound to traverse cell membranes. For instance, studies on various organotin complexes have shown that the bulkiness and lipophilicity of the alkyl groups can affect the anticancer activity. Generally, complexes with bulkier n-butyl groups have been found to be more active than those with smaller methyl groups. This suggests that increased lipophilicity can enhance the transport of the compound across cellular membranes to reach its target site of action. nih.gov

In the case of triorganotin compounds, such as the triphenyltin (B1233371) moiety in 1-(triphenylstannyl)benzimidazole, the presence of three organic groups often correlates with high biological activity. The triphenyltin group, in particular, confers a significant degree of lipophilicity and a specific spatial arrangement that can facilitate interactions with biological targets. The variation of these organic groups from phenyl to other alkyl or aryl groups would be expected to modulate the biological activity. For example, replacing the phenyl groups with butyl groups could alter the compound's cytotoxicity profile.

A comparative study of diorganotin complexes with different R groups (Me, n-Bu, Ph, Bz, n-Oct) revealed that the diphenyltin (B89523) compound exhibited the highest anti-proliferative effect against T-47D breast cancer cells. nih.gov This highlights the significant role the nature of the aryl or alkyl group plays in determining cytotoxicity.

Below is a data table illustrating the impact of different organotin moieties on the cytotoxicity (IC50 values) of hypothetical benzimidazole (B57391) complexes, based on general trends observed in organotin chemistry.

| Organotin Moiety (R3Sn-) | Lipophilicity | Hypothetical IC50 (µM) against a cancer cell line | General Activity Trend |

|---|---|---|---|

| Trimethyltin | Low | 5.0 | Moderate |

| Triethyltin | Moderate | 2.5 | High |

| Tri-n-butyltin | High | 0.8 | Very High |

| Triphenyltin | Very High | 1.2 | High |

Impact of Benzimidazole Ring Substitutions on Activity Profiles

The benzimidazole scaffold is a "privileged" structure in medicinal chemistry, and its biological activity can be extensively modified through substitutions at various positions, primarily at the N-1, C-2, and C-5/C-6 positions of the benzene (B151609) ring. nih.govrsc.org

Substituents on the benzimidazole ring can influence the molecule's electronic properties, steric hindrance, and ability to form hydrogen bonds, all of which can affect its interaction with biological targets. For example, the introduction of electron-withdrawing or electron-donating groups can significantly alter the bioactivity.

A study on substituted benzimidazoles found that compounds with electron-withdrawing moieties exhibited better antibacterial activity, while for antifungal activity, the reverse was true. researchgate.net In another study, the presence of an ethoxy group at the 5-position of the benzimidazole ring was explored for its effect on anti-tubercular activity. mdpi.com

The substitution pattern on the aryl ring at the C-2 position is also crucial. Research has shown that the position of substituents on this aryl ring can impact the biological activity. ijpcbs.com Furthermore, the nature of the substituent at the C-2 position itself is a key determinant of the pharmacological profile. For instance, different aromatic aldehydes can be used to synthesize a variety of 2-arylsubstituted benzimidazoles with varying antibacterial activities. ijpcbs.com

The following interactive data table summarizes the influence of different substituents on the benzimidazole ring on a hypothetical biological activity, such as antifungal efficacy.

| Position of Substitution | Substituent | Electronic Effect | Hypothetical Antifungal Activity (MIC in µg/mL) |

|---|---|---|---|

| C-2 | -H | Neutral | 50 |

| C-2 | -CH3 | Electron-donating | 25 |

| C-2 | -CF3 | Electron-withdrawing | 12.5 |

| C-5 | -Cl | Electron-withdrawing | 15 |

| C-5 | -OCH3 | Electron-donating | 30 |

Design Principles for Modulating Bioactivity within the Organotin-Benzimidazole Class

The rational design of new, potent organotin-benzimidazole compounds hinges on a clear understanding of the structure-activity relationships of both the organotin and benzimidazole moieties. The goal is to synergistically combine these two components to enhance therapeutic efficacy.

Key design principles include:

Optimizing the Organotin Moiety: The choice of the organic groups on the tin atom is paramount. For high cytotoxicity, lipophilic and bulky groups like butyl or phenyl are often preferred. The number of organic groups is also critical, with triorganotin compounds frequently exhibiting the highest potency.

Strategic Substitution on the Benzimidazole Ring: The benzimidazole core can be tailored to target specific biological processes. Introducing substituents that enhance binding to a particular enzyme or receptor can improve selectivity and potency. For example, incorporating moieties known to interact with fungal-specific enzymes could lead to potent and selective antifungal agents. nih.gov

Hybrid Molecule Approach: Combining the organotin-benzimidazole scaffold with other known bioactive pharmacophores can lead to hybrid molecules with enhanced or novel biological activities. For instance, incorporating fragments known for antimicrobial or anticancer properties could result in compounds with dual modes of action. mdpi.com

By systematically varying the substituents on both the organotin and benzimidazole components and evaluating their biological effects, it is possible to develop a comprehensive SAR profile. This knowledge can then guide the design of next-generation compounds with improved activity and selectivity.

Emerging Research Directions and Academic Perspectives

Development of Novel Organotin-Benzimidazole Hybrid Architectures

The development of new chemical entities with enhanced biological or material properties is a cornerstone of chemical research. The synthesis of novel organotin-benzimidazole hybrid architectures is an active area of investigation, driven by the potential for synergistic effects arising from the combination of the benzimidazole (B57391) scaffold and the organotin moiety.

Organotin(IV) compounds are known for their structural diversity and a wide range of biocidal and catalytic activities. orientjchem.org The benzimidazole ring system, a key component of many biologically active molecules, offers a versatile platform for chemical modification. researchgate.net Researchers are exploring the functionalization of the benzimidazole nucleus to create more complex and potent organotin hybrids. orientjchem.org One approach involves the synthesis of chiral organotin(IV) complexes derived from chiral benzimidazoles, which can lead to stereoselective interactions with biological targets. orientjchem.org

The synthesis of these hybrid architectures often involves the reaction of a substituted benzimidazole with an organotin halide. The nature of the substituents on both the benzimidazole ring and the tin atom can be systematically varied to fine-tune the electronic and steric properties of the final compound. This allows for the creation of a library of related compounds for structure-activity relationship (SAR) studies. researchgate.net The goal is to design molecules with improved efficacy and selectivity for specific applications.

Table 1: Examples of Synthetic Strategies for Organotin-Benzimidazole Hybrids

| Reactant 1 | Reactant 2 | Reaction Type | Potential Product Feature |

| Substituted Benzimidazole | Triphenyltin (B1233371) Chloride | Nucleophilic Substitution | Direct linkage of triphenylstannyl group to benzimidazole nitrogen |

| Chiral Benzimidazole Derivative | Diorganotin Dichloride | Complexation | Chiral organotin-benzimidazole complex |

| Functionalized Benzimidazole | Organotin(IV) Oxide | Condensation | Formation of Sn-O-C or Sn-N-C bonds |

Exploration of Catalytic and Material Science Applications (Academic Context)

Beyond their biological potential, organotin-benzimidazole compounds are being investigated for their utility in catalysis and material science. The unique electronic and structural features of these hybrids make them promising candidates for a variety of applications.

In the realm of catalysis, organotin compounds have been studied for their activity in various organic transformations. preprints.org The benzimidazole moiety can act as an N-heterocyclic carbene (NHC) precursor, which, in combination with a metal like palladium, can form a catalytic system for reactions such as the Suzuki-Miyaura cross-coupling. researchgate.net The triphenylstannyl group in "Benzimidazole, 1-(triphenylstannyl)-" could influence the catalytic activity by modifying the Lewis acidity of the tin center and the electronic properties of the benzimidazole ring. Research in this area is focused on developing efficient and recyclable catalysts for green chemical processes. ajgreenchem.comresearchgate.net

In material science, the incorporation of benzimidazole units into polymer backbones is known to enhance thermal stability and mechanical properties. Poly(benzimidazole imide)s (PBIIs) are a class of high-performance polymers with high glass-transition temperatures. nih.gov The introduction of a bulky triphenylstannyl group could potentially disrupt polymer chain packing, leading to materials with modified solubility, optical, or gas permeability properties. Academic exploration in this field includes the synthesis of novel monomers based on "Benzimidazole, 1-(triphenylstannyl)-" and their subsequent polymerization to create new materials with tailored properties for applications in membranes, coatings, or electronic devices.

Advanced Mechanistic Elucidation of Biological and Chemical Reactivity

A fundamental understanding of the mechanism of action at the molecular level is crucial for the rational design of more effective compounds. For organotin-benzimidazole hybrids, research is directed towards elucidating the intricate details of their biological and chemical reactivity.

The biological activity of benzimidazole derivatives is often attributed to their ability to interact with various biological targets, including enzymes and nucleic acids. nih.gov Computational studies, such as molecular docking and density functional theory (DFT) calculations, are powerful tools to investigate these interactions. nih.govnih.gov For "Benzimidazole, 1-(triphenylstannyl)-", in silico studies can predict its binding affinity to specific protein targets and shed light on the nature of the intermolecular forces involved. rsc.org These computational approaches can help to identify potential biological targets and guide the synthesis of analogues with improved activity. researchgate.net

The chemical reactivity of these compounds is also a subject of academic inquiry. The Sn-N bond in "Benzimidazole, 1-(triphenylstannyl)-" is of particular interest, as its stability and reactivity will dictate the compound's behavior in different chemical environments. Studies may involve kinetic profiling of reactions involving this compound to understand the role of the triphenylstannyl group in influencing reaction rates and pathways. rsc.org Understanding the reactivity is essential for applications in catalysis and for predicting the metabolic fate of these compounds in biological systems.

Table 2: Computational Methods in Organotin-Benzimidazole Research

| Computational Method | Application | Information Gained |

| Molecular Docking | Predicting binding modes with biological targets | Binding affinity, key interactions, potential targets |

| Density Functional Theory (DFT) | Calculating electronic properties | Molecular orbital energies, charge distribution, reactivity indices |

| Molecular Dynamics (MD) | Simulating the dynamic behavior of molecules | Conformational changes, stability of complexes, solvent effects |

| Quantitative Structure-Activity Relationship (QSAR) | Relating chemical structure to biological activity | Predictive models for activity, identification of key structural features |

Integration of Artificial Intelligence and Machine Learning in Organotin-Benzimidazole Research

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research, from compound discovery to property prediction. nih.govspringernature.com In the context of organotin-benzimidazole research, these computational tools offer unprecedented opportunities to accelerate the design and development of new compounds.

Machine learning models can be trained on existing datasets of organotin and benzimidazole compounds to predict various properties, such as biological activity, toxicity, and physicochemical characteristics. doi.orgresearchgate.netnih.gov These predictive models can be used to virtually screen large libraries of potential hybrid structures, identifying the most promising candidates for synthesis and experimental testing. researchgate.net This in silico screening approach can significantly reduce the time and cost associated with traditional trial-and-error methods. nih.govresearchgate.net

Q & A

Q. What are the established synthetic routes for preparing 1-substituted benzimidazoles, and how do reaction conditions influence product selectivity?

- Methodological Answer : The synthesis of 1-substituted benzimidazoles typically involves three approaches:

- Oxidative cyclocondensation : Uses o-phenylenediamine and carbonyl equivalents under acidic or oxidative conditions (e.g., formic acid or polyphosphoric acid) .

- Multi-component reactions (MCRs) : Combines o-phenylenediamine, aldehydes, and thiomethylating agents under mild, base-promoted conditions to introduce diverse substituents .

- Transition-metal catalysis : For advanced substitutions, such as triphenylstannyl groups, Pd- or Sn-mediated coupling may be required, though specific protocols for 1-(triphenylstannyl) derivatives are not explicitly detailed in the provided literature.

- Key factors : Temperature, catalyst choice (e.g., trifluoroacetic acid for accelerated reactions ), and leaving groups (e.g., acyl chlorides) critically affect selectivity between amide intermediates and cyclized benzimidazoles .

Q. How can spectroscopic and crystallographic techniques validate the structure of 1-(triphenylstannyl)benzimidazole derivatives?

- Methodological Answer :

- FT-IR/Raman : Identify characteristic vibrations (e.g., C=N stretching at ~1600 cm⁻¹ for the benzimidazole core, Sn-C bonds at ~500 cm⁻¹) .

- NMR : H NMR resolves aromatic protons (δ 7.0–8.5 ppm), while Sn NMR confirms triphenylstannyl integration (δ ~–200 to –300 ppm for Sn-aryl bonds) .

- X-ray crystallography : Determines planarity of the benzimidazole ring and Sn coordination geometry. For example, Sn typically adopts tetrahedral geometry in triphenylstannyl complexes .

Q. What are the common biological activities of benzimidazole derivatives, and how are preliminary assays designed to evaluate them?

- Methodological Answer :

- Antimicrobial : Screen against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution (MIC assays) .

- Anti-inflammatory : Assess COX-2 inhibition using ELISA or prostaglandin E₂ (PGE₂) quantification in macrophage models .

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Structural prerequisites : Electron-withdrawing groups (e.g., nitro) at the 6-position enhance anticancer activity, while thiomethyl groups improve antimicrobial potency .

Advanced Research Questions

Q. How do steric and electronic effects of the triphenylstannyl group influence the reactivity and bioactivity of 1-(triphenylstannyl)benzimidazole?

- Methodological Answer :

- Steric effects : The bulky triphenylstannyl group may hinder π-π stacking with biological targets, reducing binding affinity. Computational docking (e.g., AutoDock) can model steric clashes .

- Electronic effects : The Sn atom’s electrophilicity modulates charge distribution. Use DFT calculations (e.g., HOMO-LUMO analysis) to predict sites for nucleophilic attack or redox activity .

- Contradictions : While Sn groups enhance lipophilicity (improving membrane penetration), they may also induce toxicity, necessitating comparative assays with non-stannyl analogs .

Q. What strategies resolve contradictions in reported synthetic yields for benzimidazole derivatives, particularly under solvent-free vs. catalyzed conditions?

- Methodological Answer :

- Solvent-free synthesis : Higher yields (70–85%) are achieved via thermal activation but require precise temperature control to avoid decomposition .

- Catalyzed routes : Trifluoroacetic acid reduces reaction time but may generate side products (e.g., formamide byproducts) if pH is not tightly regulated .

- Troubleshooting : Use TLC/HPLC to monitor intermediates. For low yields (e.g., 21% ), optimize stoichiometry (excess acyl chloride) or replace NaOH with milder bases (e.g., NaHCO₃) to minimize hydrolysis .

Q. How can structure-activity relationship (SAR) studies guide the design of 1-(triphenylstannyl)benzimidazole analogs with enhanced target specificity?

- Methodological Answer :

- Substitution patterns : Introduce substituents at the 2-position (e.g., methyl, amino) to modulate steric bulk and hydrogen-bonding capacity. Methyl groups improve activity (IC₅₀ = 3.2 μM vs. 4.7 μM for parent), while amino groups abolish it due to steric clashes .

- Pharmacophore mapping : Overlay active/inactive analogs using software like Schrödinger to identify critical interaction sites (e.g., Sn coordination with cysteine residues in enzymes) .

Q. What computational methods predict the non-linear optical (NLO) properties and stability of 1-(triphenylstannyl)benzimidazole complexes?

- Methodological Answer :

- NLO analysis : Calculate hyperpolarizability (β) via Gaussian 09 using CAM-B3LYP/6-311++G(d,p). High β values correlate with asymmetric charge transfer between Sn and the benzimidazole core .

- Stability studies : Perform molecular dynamics (MD) simulations in explicit solvent (e.g., water/DMSO) to assess Sn-C bond dissociation under physiological conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.